molecular formula C15H15BrFNO B5791235 (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine

(5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine

Cat. No. B5791235
M. Wt: 324.19 g/mol
InChI Key: BZFCDQGYLBBEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine, also known as BFA, is a chemical compound used in scientific research. It is a member of the benzylamine family, which is known for its diverse biological activities. BFA has been widely studied for its potential in various fields, including pharmacology, biochemistry, and medicinal chemistry.

Mechanism of Action

The mechanism of action of (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for the proper functioning of the nervous system. By inhibiting these enzymes, (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine may increase the levels of acetylcholine in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects:
(5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has also been shown to protect neurons from oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

(5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has been shown to have a wide range of biological activities, making it a versatile compound for use in various fields of scientific research. However, (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine. One direction is the development of new antimicrobial agents based on (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine. Another direction is the further study of (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine as an anticancer agent, with a focus on identifying its specific targets and mechanisms of action. Additionally, (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine could be studied further as a neuroprotective agent, with a focus on its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the development of new synthetic methods for (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine could lead to the discovery of new compounds with even more diverse biological activities.

Synthesis Methods

The synthesis of (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine involves the reaction of 5-bromo-2-ethoxybenzaldehyde and 4-fluoroaniline in the presence of a reducing agent. The reducing agent used is typically sodium borohydride or lithium aluminum hydride. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

(5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has been studied for its potential in various fields of scientific research. It has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has also been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and prevent neuronal death.

properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFNO/c1-2-19-15-8-3-12(16)9-11(15)10-18-14-6-4-13(17)5-7-14/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFCDQGYLBBEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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